Noladin ether (2-arachidonyl glyceryl ether) is an endogenous lipid molecule first isolated from porcine brain []. It is classified as an endocannabinoid, a group of signaling molecules that activate cannabinoid receptors, primarily CB1 receptors, found throughout the central and peripheral nervous systems [, ]. Noladin ether exhibits cannabimimetic effects, meaning it produces effects similar to those elicited by plant-derived cannabinoids like Δ9-tetrahydrocannabinol (Δ9-THC) [, ]. Its presence has been investigated in various mammalian species, including rats, mice, hamsters, guinea pigs, and pigs [].
Related Compounds
Anandamide (AEA)
Compound Description: Anandamide (AEA), also known as N-arachidonoylethanolamine, is an endogenous cannabinoid neurotransmitter []. It was the first endocannabinoid to be discovered []. Like Noladin ether, AEA is an agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2) []. AEA is involved in a variety of physiological processes, including pain regulation, appetite, mood, and memory [].
2-Arachidonoylglycerol (2-AG)
Compound Description: 2-Arachidonoylglycerol (2-AG) is another important endogenous cannabinoid neurotransmitter []. It is a full agonist at both CB1 and CB2 receptors [, ]. 2-AG is involved in a wide range of physiological processes, including pain perception, appetite regulation, and immune function [].
CP 55,940
Compound Description: CP 55,940 [(-)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl) cyclohexanol] is a potent synthetic cannabinoid agonist that binds to both CB1 and CB2 receptors [, ]. It is a valuable tool for investigating the endocannabinoid system due to its high potency and efficacy.
Relevance: CP 55,940 serves as a reference compound in many studies investigating the pharmacological properties of Noladin ether [, ]. While both are full agonists at cannabinoid receptors, CP 55,940 exhibits a higher potency for both CB1 and CB2 receptors compared to Noladin ether, especially at CB2 receptors [, ]. Unlike Noladin ether, which is a putative endocannabinoid, CP 55,940 is a synthetic compound.
SR141716A (Rimonabant)
Compound Description: SR141716A, also known as Rimonabant, is a selective CB1 receptor antagonist [, , , , , ]. It was the first CB1 antagonist to be approved for the treatment of obesity but was later withdrawn due to adverse psychiatric effects.
Relevance: SR141716A is frequently used in research to investigate the role of CB1 receptors in various physiological processes and to confirm the involvement of CB1 receptors in the effects mediated by Noladin ether [, , , ]. For example, SR141716A has been shown to block the Noladin ether-induced increase in aqueous humor outflow facility, confirming that this effect is mediated by CB1 receptors [].
AM630
Compound Description: AM630 -methanone] is a selective CB2 receptor antagonist [, ]. It is often used to differentiate the effects mediated by CB1 and CB2 receptors in various experimental settings.
Relevance: AM630 is used in studies to investigate the pharmacological properties of Noladin ether and to determine the specific contribution of CB2 receptors to its effects [, ]. For instance, AM630 has been shown to block the effects of Noladin ether on adenylyl cyclase activity in cells expressing CB2 receptors, indicating that this effect is mediated through CB2 receptors [, ].
Virodhamine
Compound Description: Virodhamine is an endocannabinoid with a unique pharmacological profile, acting as a partial agonist at CB1 receptors and a full agonist at CB2 receptors []. It is found endogenously in the brain and peripheral tissues.
N-Arachidonoyl Dopamine (NADA)
Compound Description: N-Arachidonoyl Dopamine (NADA) is an endogenous lipid mediator that shares structural similarities with both endocannabinoids and endovanilloids []. It exhibits agonist activity at both CB1 and transient receptor potential vanilloid 1 (TRPV1) receptors.
Relevance: NADA and Noladin ether are both arachidonic acid derivatives found endogenously in the brain [, ]. Although both compounds can activate CB1 receptors, NADA additionally activates TRPV1 receptors, indicating a broader pharmacological profile [, ]. Interestingly, both NADA and Noladin ether have shown potential anti-cancer effects [, ].
N-Oleoylethanolamine (OEA)
Compound Description: N-Oleoylethanolamine (OEA) is an endocannabinoid-like compound that acts as an agonist at peroxisome proliferator-activated receptor alpha (PPARα) []. It is involved in the regulation of feeding behavior, lipid metabolism, and inflammation.
Relevance: While not a direct agonist at cannabinoid receptors like Noladin ether, OEA is structurally similar to endocannabinoids and has been shown to bind and activate PPARα, a nuclear receptor also targeted by certain cannabinoids, including Noladin ether []. This suggests a potential convergence of signaling pathways and biological effects between these lipid mediators.
Palmitoylethanolamide (PEA)
Compound Description: Palmitoylethanolamide (PEA) is an endocannabinoid-like compound that does not directly bind to cannabinoid receptors but exerts anti-inflammatory and analgesic effects []. Its mechanism of action is thought to involve PPARα activation and modulation of other signaling pathways.
Relevance: Although PEA lacks direct interaction with cannabinoid receptors like Noladin ether, both compounds have been implicated in the modulation of inflammatory processes []. Notably, PEA has shown potential therapeutic benefits in models of pain and inflammation, highlighting the potential of targeting the endocannabinoid system for treating these conditions, similar to the therapeutic potential suggested for Noladin ether [].
Source and Classification
Noladin ether was first isolated from porcine brain tissue, marking it as a novel endocannabinoid distinct from previously known compounds like anandamide and 2-arachidonoyl glycerol. It is classified as an ether-type endocannabinoid due to its unique structural characteristics that differentiate it from the amide and ester classes of endocannabinoids. This compound primarily interacts with cannabinoid receptors, particularly the CB1 receptor, and exhibits weak binding to the CB2 receptor.
Synthesis Analysis
The synthesis of noladin ether can be achieved through several methods. One notable approach involves the following steps:
Reduction: Using lithium aluminum hydride at room temperature to convert arachidonic acid into arachidonyl alcohol.
Sulfonation: The introduction of a sulfonyl group using methylsulfonyl chloride in the presence of pyridine.
Formation of Ether: The reaction of benzylideneglycerol with potassium hydroxide in benzene leads to the formation of the ether bond.
Hydrolysis: The final step involves hydrolysis with hydrochloric acid in methanol to yield noladin ether.
Molecular Structure Analysis
Noladin ether has a complex molecular structure characterized by a glycerol backbone linked to an arachidonyl moiety through an ether bond. Its molecular formula is C_22H_38O_4, with a molecular weight of 366.54 g/mol. The structural analysis reveals:
Functional Groups: Presence of hydroxyl groups and double bonds typical of polyunsaturated fatty acids.
Stereochemistry: The configuration around the glycerol moiety contributes to its biological activity.
Spectroscopic Data: Mass spectrometry and nuclear magnetic resonance spectroscopy confirm its structure by identifying characteristic peaks corresponding to its functional groups.
Chemical Reactions Analysis
Noladin ether participates in various chemical reactions typical for endocannabinoids:
Hydrolysis: It can undergo hydrolytic cleavage under acidic or enzymatic conditions, leading to the release of arachidonyl alcohol and glycerol.
Receptor Binding: Noladin ether acts as an agonist for cannabinoid receptors, specifically CB1 (with an inhibition constant Ki of approximately 21.2 nM) and GPR55 receptors, influencing various physiological responses.
Metabolism: The compound is metabolized in vivo by enzymes such as fatty acid amide hydrolase, which affects its bioavailability and duration of action.
Mechanism of Action
Noladin ether exerts its effects primarily through activation of the CB1 receptor in the central nervous system. Upon binding:
It initiates intracellular signaling cascades involving G-proteins that lead to inhibition of adenylate cyclase activity.
This results in decreased levels of cyclic adenosine monophosphate, affecting neurotransmitter release and neuronal excitability.
In animal studies, noladin ether has been shown to induce sedation, hypothermia, intestinal immobility, and mild antinociception.
Physical and Chemical Properties Analysis
Noladin ether exhibits several notable physical and chemical properties:
Solubility: It is soluble in organic solvents such as chloroform and methanol but poorly soluble in water due to its hydrophobic nature.
Stability: Compared to other endocannabinoids like anandamide, noladin ether demonstrates greater stability against hydrolysis.
Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar lipid compounds.
These properties influence its behavior in biological systems and applications in research.
Applications
Noladin ether has several scientific applications:
Pharmacological Research: Its role as a cannabinoid receptor agonist makes it valuable for studying endocannabinoid signaling pathways.
Potential Therapeutics: Investigations into its analgesic and sedative properties suggest potential therapeutic uses in pain management and anxiety disorders.
Neuroscience Studies: Research into its effects on neuronal signaling contributes to understanding neuropharmacology and neurodegenerative diseases.
Alternative Names: HU 310, 2-Arachidonyl glycerol ether
Canonical SMILES
CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO
Isomeric SMILES
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CO)CO
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tyrphostin B50 is a member of the tyrphostin family of tyrosine kinase inhibitors that inhibits epidermal growth factor receptor and blocks metavanadate-induced respiratory burst in alveolar macrophages. (NCI)
Very potent, high affinity H3 agonist (KD = 50.3 nM) that displays > 200-fold selectivity over H4 receptors. Inhibits H3-mediated histamine synthesis and release in the CNS and stimulates H4-mediated eosinophil shape change (EC50 = 66 nM).
Very potent ligand for α1 sites (Ki for displacement of prazosin = 0.2 nM). Displays different binding properties for each α1 subtype (pKi values are 8.74, 9.44 and 9.57 for α1B, α1D and α1A adrenoceptors respectively). Also binds to 5-HT1A sites (Ki = 50 nM).
Naftopidil is an α1-adrenergic receptor antagonist that competitively inhibits α-adrenoceptor-mediated contractions induced by noradrenaline with pA2 values of 6.73-8.15 in various blood vessels from dog, rabbit, guinea pig, and rat. It binds to the cloned human α1-adrenergic receptors with Ki values of 3.7, 20, and 1.2 nM for α1A, α1B and α1D, respectively. Clinical formulations of naftopidil are used in the treatment of benign prostatic hyperplasia in Japan. Naftopidil also exhibits antiproliferative activity, inhibiting the growth of androgen-sensitive LNcaP cells and androgen-insensitive PC-3 cancer cell lines with IC50 values of 22.2 and 33.2 µM, respectively. An α1-adrenoceptor antagonist with only weak antagonism at post-junctional α2 receptors; a potent, persistent antihypertensive and vasodilator.
Palmitoyl-DL-carnitine is a long-chain acylcarnitine with both intracellular and extracellular roles. Within the cell, palmitoylcarnitine is transported into mitochondria to deliver palmitate for fatty acid oxidation and energy production. Exogenously added Palmitoyl-DL-carnitine alters calcium mobilization in many cell types. It also affects endothelial and epithelial tight junctions, reducing resistance and increasing permeability while decreasing cell viability. Intermediate in mitochondrial fatty acid oxidation. Has a wide range of biological actions including the inhibition of protein kinase C and cell membrane disruption.